molecular formula C19H15N3O3 B11072495 4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11072495
M. Wt: 333.3 g/mol
InChI Key: FSWLWAKIOXNREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a benzodioxole moiety and a phenyl group attached to a pyrazolopyridine core. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core is synthesized through a cyclization reaction involving a hydrazine derivative and a β-ketoester.

    Coupling Reaction: The benzodioxole moiety is then coupled with the pyrazolopyridine core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: Compounds containing the benzodioxole moiety, such as piperonal and safrole.

    Pyrazolopyridine derivatives: Compounds with a pyrazolopyridine core, such as pyrazolopyridine-based kinase inhibitors.

Uniqueness

4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to the combination of the benzodioxole and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H15N3O3/c23-16-9-13(12-6-7-14-15(8-12)25-10-24-14)17-18(21-22-19(17)20-16)11-4-2-1-3-5-11/h1-8,13H,9-10H2,(H2,20,21,22,23)

InChI Key

FSWLWAKIOXNREL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.